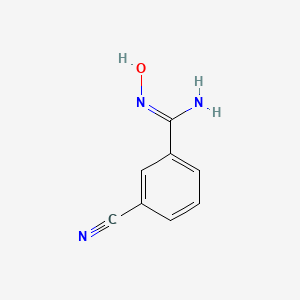

3-Cyano-N-hydroxybenzamidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related heterocyclic compounds derived from cyanoacetamide precursors is detailed in the first paper. The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate produced a key precursor, which was then used to synthesize a variety of heterocyclic derivatives. These reactions involved regioselective attacks and cyclization, leading to a diverse set of products .

Molecular Structure Analysis

The sixth paper discusses the synthesis and characterization of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which, like 3-Cyano-N-hydroxybenzamidine, contains a benzamide moiety. The structure of the synthesized compound was confirmed by various spectroscopic methods and X-ray analysis . This suggests that similar analytical techniques could be used to determine the molecular structure of 3-Cyano-N-hydroxybenzamidine.

Chemical Reactions Analysis

The second paper provides information on chiral N-hydroxybenzamides, which are structurally related to 3-Cyano-N-hydroxybenzamidine. These compounds were used as precursors to generate N-oxyl radicals, which were then characterized and used in asymmetric oxidation reactions . This indicates that 3-Cyano-N-hydroxybenzamidine could potentially participate in similar radical-based chemical reactions.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 3-Cyano-N-hydroxybenzamidine, they do provide insights into the properties of structurally related compounds. For example, the antitumor activities of the synthesized heterocyclic compounds in the first paper suggest that 3-Cyano-N-hydroxybenzamidine could also exhibit biological activity . The spectroscopic characterization in the sixth paper provides a basis for understanding the physical properties of benzamide derivatives .

Relevant Case Studies

The first paper reports the antitumor evaluation of synthesized heterocyclic compounds, which showed high inhibitory effects on three human cancer cell lines . This case study is relevant as it demonstrates the potential biological applications of compounds similar to 3-Cyano-N-hydroxybenzamidine.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Preparation from 3-Aminobenzisoxazoles : 2-Hydroxybenzamidines, a category that includes compounds like 3-Cyano-N-hydroxybenzamidine, can be prepared from 3-aminobenzisoxazoles using various reduction techniques. This method allows for chemoselective synthesis even in the presence of sensitive functional groups (Lepore, Schacht, & Wiley, 2002).

Synthesis of Pyridine Derivatives : A novel synthesis method for 2-amino-3-cyano-2,6-diphenyl pyridine, involving N-hydroxybenzamide, demonstrates the utility of 3-Cyano-N-hydroxybenzamidine in complex organic syntheses (Zonouzi et al., 2014).

Role in Photophysical Properties : The effects of cyano substituents, like those in 3-Cyano-N-hydroxybenzamidine, on the spectroscopic properties and photoacidity of hydroxystilbenes have been studied. This research contributes to understanding the photophysical behaviors of such compounds (Lewis et al., 2005).

Copper-Mediated Hydroxylation : Copper-mediated C-H hydroxylation of arenes and heteroarenes using N-hydroxybenzamide demonstrates its potential in facilitating complex organic transformations (Li et al., 2014).

Biological Applications

Inhibitors of p38alpha MAP Kinase : Research on 5-cyanopyrimidine-based inhibitors of p38alpha MAP kinase, which includes analogues with N-hydroxybenzamide moieties, highlights the biological relevance of such compounds in medicinal chemistry (Liu et al., 2005).

Antimicrobial Activity : Novel 2-amino-N-hydroxybenzamide derivatives have been synthesized and evaluated for their antimicrobial activities, showing potential in the development of new antibacterial and antifungal agents (Mahesh et al., 2015).

Catalysts for Aerobic Asymmetric Oxidations : Chiral N-hydroxybenzamides, which could include derivatives of 3-Cyano-N-hydroxybenzamidine, have been explored as potential catalysts for aerobic asymmetric oxidations, indicating their utility in catalysis (Capraro et al., 2014).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

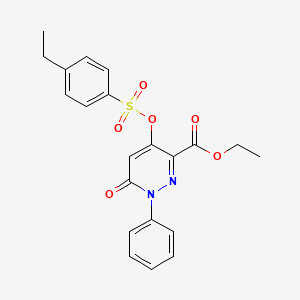

3-cyano-N'-hydroxybenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-6-2-1-3-7(4-6)8(10)11-12/h1-4,12H,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIHUEJQEREZDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=NO)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)/C(=N/O)/N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-N-hydroxybenzamidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethoxybenzoic acid [5-methyl-4-(4-methylphenyl)sulfonyl-2-phenyl-3-pyrazolyl] ester](/img/structure/B2551300.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide](/img/structure/B2551310.png)

![3-(5-Chloro-2-methoxyphenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2551313.png)

![N-Methyl-3-(methylamino)-N-[3-(methylamino)-3-oxopropyl]propanamide;hydrochloride](/img/structure/B2551317.png)